periglaucine C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

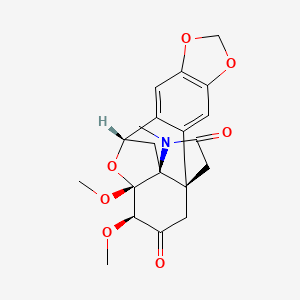

Periglaucine C is an isoquinoline alkaloid. It has a role as a metabolite.

Applications De Recherche Scientifique

Biological Activities

1. Antiviral Properties

Periglaucine C, along with other periglaucines, has demonstrated significant antiviral activity against hepatitis B virus (HBV) and human immunodeficiency virus (HIV). Research has shown that periglaucines can inhibit HBV surface antigen secretion in Hep G2.2.15 cells, suggesting a potential role in treating HBV infections. The selectivity index for some periglaucines was notably high, indicating their efficacy at low concentrations .

2. Antiparasitic Effects

The compound exhibits notable antiparasitic properties, particularly against Acanthamoeba species. Studies involving PLGA (poly(dl-lactide-co-glycolide)) nanoparticles encapsulating Periglaucine A (a related compound) have shown promising results in inhibiting the viability of Acanthamoeba triangularis. At concentrations of 100 µg/mL, these nanoparticles demonstrated up to 74.9% inhibition of trophozoite viability . This suggests that this compound could be explored further for its potential in treating infections caused by amoebae.

Drug Delivery Systems

1. Nanoparticle Encapsulation

Recent studies have focused on the encapsulation of Periglaucine A and other compounds within PLGA nanoparticles to enhance their therapeutic efficacy. The encapsulation process not only improves the solubility and bioavailability of these compounds but also allows for targeted delivery to specific sites in the body, such as the central nervous system . The nanoparticle size ranged from 100 to 500 nm, which is optimal for cellular uptake.

2. In Vitro Release Studies

In vitro studies have shown that Periglaucine A released from PLGA nanoparticles follows a controlled release profile. After 24 hours, approximately 70.6% of Periglaucine A was released into a phosphate buffer solution, indicating that the nanoparticle system can effectively deliver the compound over time . This controlled release is crucial for maintaining therapeutic levels of the drug while minimizing side effects.

Case Studies and Research Findings

Analyse Des Réactions Chimiques

Mechanistic Insights

Research indicates periglaucine C modulates biological pathways through:

2.1. Anti-Inflammatory Activity

Inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) via NF-κB pathway suppression.

2.2. Antitumor Mechanisms

Targets nasopharyngeal carcinoma cells by downregulating AKT/mTOR signaling and inducing apoptosis.

2.3. Structural Basis

The quaternary C13 stereocenter and nitrogen functionality are critical for binding to cellular targets .

Chemical Reactivity

This compound participates in reactions typical of alkaloids:

3.1. Nucleophilic Substitutions

The nitrogen atom facilitates reactions with electrophiles, such as acylation or alkylation.

3.2. Acid-Base Chemistry

Functional groups (e.g., hydroxyl, carbonyl) undergo protonation/deprotonation, influencing solubility and bioavailability.

3.3. Oxidative Stability

Resistant to oxidation under standard conditions, though acid-mediated racemization occurs at the C13 stereocenter .

Analytical Methods

Structural elucidation employs:

4.1. Spectroscopic Techniques

-

NMR : Resolves stereochemistry (e.g., J=4.8Hz for C5-C6 coupling).

-

HRMS : Confirms molecular weight (275.39g mol).

-

IR : Identifies functional groups (νmax=1640cm−1 for C=O).

4.2. X-ray Crystallography

Provides spatial arrangement of atoms, confirming the aza[4.4.3]propellane structure .

Propriétés

Formule moléculaire |

C20H21NO7 |

|---|---|

Poids moléculaire |

387.4 g/mol |

Nom IUPAC |

(1R,11S,13S,14R,15R)-14,15-dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-triene-16,19-dione |

InChI |

InChI=1S/C20H21NO7/c1-21-16(23)8-18-6-12(22)17(24-2)20(25-3)19(18,21)7-15(28-20)10-4-13-14(5-11(10)18)27-9-26-13/h4-5,15,17H,6-9H2,1-3H3/t15-,17+,18+,19-,20-/m0/s1 |

Clé InChI |

JCBUXRPOTHJGDK-VRCPBSEVSA-N |

SMILES isomérique |

CN1C(=O)C[C@@]23[C@]14C[C@@H](C5=CC6=C(C=C52)OCO6)O[C@]4([C@@H](C(=O)C3)OC)OC |

SMILES canonique |

CN1C(=O)CC23C14CC(C5=CC6=C(C=C52)OCO6)OC4(C(C(=O)C3)OC)OC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.